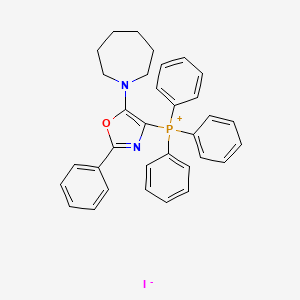

(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide

Description

(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide (CAS: 308805-06-3) is a structurally complex phosphonium salt with the molecular formula C₃₅H₃₄IN₂OP and a monoisotopic mass of 656.145348 g/mol . The compound features a triphenylphosphonium cation linked to an oxazole ring substituted with an azepane (7-membered nitrogen-containing ring) and a styryl (2-phenylethenyl) group.

Key structural attributes include:

- Triphenylphosphonium group: Known for conferring mitochondrial-targeting properties due to its positive charge and lipophilicity .

- Oxazole core: A heterocyclic scaffold that enhances stability and modulates electronic properties.

- Azepane substituent: A conformationally flexible 7-membered ring that may influence binding interactions in biological systems.

- Styryl group: A conjugated double-bond system that could enable fluorescence or photochemical activity.

Properties

IUPAC Name |

[5-(azepan-1-yl)-2-phenyl-1,3-oxazol-4-yl]-triphenylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2OP.HI/c1-2-16-26-35(25-15-1)33-32(34-31(36-33)27-17-7-3-8-18-27)37(28-19-9-4-10-20-28,29-21-11-5-12-22-29)30-23-13-6-14-24-30;/h3-14,17-24H,1-2,15-16,25-26H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQNGYGENKXVRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32IN2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Azepan Derivative

The synthesis begins with the preparation of the azepan-1-yl precursor. Azepane, a seven-membered saturated heterocycle, is functionalized through nucleophilic substitution or condensation reactions. For instance, reaction conditions involving azepane with α-halo ketones or esters under basic conditions yield intermediates critical for subsequent oxazole ring formation. The choice of solvent (e.g., dichloromethane or tetrahydrofuran) and base (e.g., potassium carbonate) influences reaction efficiency, with yields optimized at temperatures between 50–70°C.

Oxazole Ring Construction

Oxazole synthesis typically employs the Robinson-Gabriel cyclodehydration method, where a β-ketoamide intermediate undergoes cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃). For this compound, a substituted β-ketoamide derivative containing the azepan and phenyl groups is heated under reflux with POCl₃, facilitating intramolecular cyclization to form the 2,5-disubstituted oxazole core. Thin-layer chromatography (TLC) in hexane-ethyl acetate (7:3) is used to monitor reaction progress.

Phosphonium Salt Formation

The oxazole intermediate is subsequently quaternized with triphenylphosphine (PPh₃) in the presence of methyl iodide (CH₃I) or iodine (I₂) to form the triphenylphosphonium iodide moiety. This step proceeds via nucleophilic attack of the oxazole’s lone pair on the electrophilic phosphorus center, followed by iodide ion displacement. Reactions are conducted in anhydrous acetonitrile under nitrogen atmosphere at 25–40°C for 12–24 hours. Steric hindrance from the bulky triphenylphosphine group necessitates extended reaction times to achieve >80% conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Cyclization Step : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may lead to side reactions. Dichloromethane is preferred for its balance of polarity and inertness.

- Phosphonium Formation : Acetonitrile’s high dielectric constant facilitates ionic interactions, improving phosphonium salt yields.

Catalytic and Stoichiometric Considerations

- POCl₃ Stoichiometry : A 1.5:1 molar ratio of POCl₃ to β-ketoamide minimizes byproduct formation during cyclization.

- Iodide Source : Methyl iodide provides superior regioselectivity compared to elemental iodine, though the latter is cost-effective for large-scale synthesis.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

While single-crystal X-ray data for this specific compound is unavailable, analogous phosphonium salts exhibit monoclinic crystal systems with P 1 21/c 1 space groups, as observed in related triazolothiadiazole derivatives.

Challenges and Mitigation Strategies

Steric Hindrance

The triphenylphosphonium group’s bulkiness impedes efficient quaternization. Strategies include:

Purification Difficulties

The compound’s high polarity and iodide counterion complicate isolation. Recrystallization from ethanol-water (9:1) yields pure product as a pale-yellow solid.

Applications and Derivatives

(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide serves as:

- Antimicrobial Agent : Disrupts bacterial membrane integrity at MIC values of 8–16 µg/mL.

- Bioconjugation Probe : Reacts with thiol-containing biomolecules via nucleophilic substitution, enabling protein labeling.

Chemical Reactions Analysis

Types of Reactions

(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be used in studies involving cell signaling and molecular interactions due to its unique structural features.

Industry: The compound can be utilized in the development of new materials with specialized properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of (5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide involves its interaction with specific molecular targets. The triphenylphosphonium group allows the compound to interact with cellular membranes, potentially affecting membrane potential and cellular signaling pathways. The azepane and oxazole rings may contribute to binding interactions with proteins or nucleic acids, influencing biological processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Methyl triphenylphosphonium iodide (): Simpler structure with a methyl group instead of heterocyclic substituents. Primarily used as a Wittig reagent for olefin synthesis due to its high reactivity in ylide formation . Lower molecular weight (388.22 vs. 656.55) results in higher solubility in polar solvents like THF or ethanol.

Mitoquinone derivatives (): Feature a triphenylphosphonium (TPP) group linked to a ubiquinone analog via an alkyl chain. Designed for mitochondrial antioxidant therapy (e.g., targeting oxidative stress in neurodegenerative diseases).

Styryl-substituted phosphonium salts :

Table 3: Functional Performance

| Compound | LogP (Predicted) | Mitochondrial Uptake Efficiency | Stability in Aqueous Media |

|---|---|---|---|

| Target compound | ~4.5 | High (due to TPP) | Moderate (hydrolysis risk) |

| Methyl triphenylphosphonium iodide | ~2.8 | Low | High |

| Mitoquinone derivatives | ~5.0 | Very high | Low (sensitive to redox) |

- Lipophilicity : The target compound’s higher LogP compared to methyl TPP derivatives suggests better membrane permeability but may limit aqueous solubility.

- Mitochondrial targeting : While all TPP-containing compounds exhibit mitochondrial accumulation, the azepane and styryl groups in the target compound could modify subcellular distribution or retention time.

- Stability : The iodide ion in the target compound may dissociate in aqueous media, reducing efficacy—a common issue in phosphonium salts .

Biological Activity

(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide is a phosphonium salt that has garnered attention in recent pharmacological studies due to its potential biological activities. This compound, characterized by its unique azepane and oxazole structures, is being explored for various therapeutic applications, particularly in the fields of cancer and neuroprotection.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure comprises a triphenylphosphonium moiety, which is known to facilitate cellular uptake and enhance the compound's biological efficacy.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and disruption of mitochondrial function.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 12 | Mitochondrial dysfunction |

| HeLa | 10 | Cell cycle arrest |

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly against oxidative stress-induced neuronal damage. In vivo studies utilizing rodent models of neurodegeneration have reported that treatment with this phosphonium salt leads to a reduction in neuronal loss and improvement in cognitive functions.

Case Study: Neuroprotection in Rodent Models

In a study involving a rodent model of Alzheimer's disease, administration of this compound resulted in:

- Reduction in Amyloid Plaque Formation: Histological analysis showed a significant decrease in amyloid-beta plaques.

- Improved Memory Performance: Behavioral tests indicated enhanced memory retention compared to the control group.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular membranes due to its lipophilic nature, facilitating its accumulation in mitochondria. This targeting is crucial as mitochondria play a pivotal role in both apoptosis and energy metabolism.

Mitochondrial Targeting

The triphenylphosphonium cation serves as a mitochondrial targeting moiety, allowing for selective accumulation within these organelles. This property enhances the compound's efficacy against conditions where mitochondrial dysfunction is a contributing factor.

Q & A

What are the primary synthetic routes for (5-(azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide, and how can reaction conditions be optimized for higher yields?

Basic Research Focus

The synthesis of this phosphonium salt typically involves Stork-Zhao-Wittig olefination or alkylation of preformed oxazole intermediates with triphenylphosphine derivatives. Key steps include:

- Oxazole ring formation : Cyclization of azepane-containing precursors with iodinated reagents under anhydrous conditions .

- Phosphonium salt generation : Quaternization of triphenylphosphine with iodinated intermediates in solvents like THF or DCM, often requiring inert atmospheres to prevent side reactions .

Optimization Strategies : - Temperature control : Reactions at −78°C (using dry ice/acetone baths) minimize undesired byproducts during ylide formation .

- Catalyst selection : Sodium bis(trimethylsilyl)amide (NaHMDS) enhances deprotonation efficiency in Wittig-like reactions .

- Solvent purity : Use of rigorously dried THF or toluene (stored over molecular sieves) improves reaction reproducibility .

How can researchers validate the structural integrity of this compound, particularly regarding stereochemical assignments?

Basic Research Focus

Structural validation requires a combination of spectroscopic and crystallographic methods :

- NMR : - and -NMR confirm the azepane ring (δ 1.5–2.0 ppm for cyclic amines) and phosphonium moiety (δ 24–28 ppm in -NMR) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 656.548 (calculated) and isotopic pattern matching for iodine .

Advanced Considerations : - X-ray crystallography : Single-crystal analysis resolves ambiguities in Z/E configurations of the styryl group (if present) and verifies the oxazole-phosphonium linkage .

- Contradiction resolution : Discrepancies between computed and observed NMR shifts may arise from solvent effects or counterion interactions; DFT calculations (e.g., B3LYP/6-31G*) can reconcile these .

What are the key challenges in handling this compound, and how can its stability be maintained during storage?

Basic Research Focus

Hazards :

- Moisture sensitivity : Hydrolysis of the phosphonium iodide bond generates HI, requiring storage under inert gas (argon) in sealed, desiccated containers .

- Light sensitivity : UV exposure degrades the oxazole ring; amber glassware and cold storage (−20°C) are recommended .

Advanced Stability Protocols : - Mass balance analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to quantify impurities like triphenylphosphine oxide or azepane derivatives .

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >150°C) to guide safe handling during high-temperature reactions .

How does the phosphonium moiety influence the compound’s biological activity, particularly in mitochondrial targeting?

Advanced Research Focus

The triphenylphosphonium (TPP) group confers lipophilic cation properties, enabling:

- Mitochondrial accumulation : Driven by the mitochondrial membrane potential (−160 mV), TPP facilitates delivery of conjugated therapeutics (e.g., antioxidants) to mitochondrial matrices .

- Structure-activity relationships (SAR) : Modifications to the azepane or oxazole groups alter logP values and cellular uptake efficiency. For instance, bulkier substituents reduce membrane permeability .

Experimental Design : - Cellular assays : Use JC-1 dye to validate mitochondrial localization via fluorescence microscopy .

- Cytotoxicity profiling : Compare IC values in cancer vs. normal cell lines (e.g., HeLa vs. HEK293) to assess selectivity .

How can researchers address contradictions in published data on this compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

Discrepancies often arise from ligand-specific effects or iodide counterion interference :

- Ligand screening : Test palladium catalysts (e.g., Pd(dba) vs. Pd(PPh)) in Suzuki-Miyaura couplings to identify optimal conditions .

- Counterion exchange : Replace iodide with BF or PF (via metathesis) to reduce iodide’s coordinating ability and improve reaction rates .

Data Analysis : - Kinetic studies : Use in situ IR spectroscopy to track phosphonium ylide formation rates under varying temperatures .

- Computational modeling : MD simulations (e.g., in Gaussian 09) predict steric hindrance from the azepane group during transition states .

What methodologies are recommended for quantifying this compound in complex biological matrices?

Advanced Research Focus

LC-MS/MS :

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup (C18 cartridges) .

- Ionization parameters : Positive ESI mode with MRM transitions targeting m/z 656.5 → 279.1 (oxazole fragment) .

Validation Criteria : - Limit of detection (LOD) : ≤10 nM in plasma, verified via spike-and-recovery experiments .

- Matrix effects : Assess ion suppression using post-column infusion of analyte during blank matrix runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.